7-Bromo-6-iodoquinazoline-2,4-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrIN2O2 |
|---|---|
Molecular Weight |
366.94 g/mol |
IUPAC Name |
7-bromo-6-iodo-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4BrIN2O2/c9-4-2-6-3(1-5(4)10)7(13)12-8(14)11-6/h1-2H,(H2,11,12,13,14) |
InChI Key |
NPQNQRUGYZEYHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1I)Br)NC(=O)NC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 6 Iodoquinazoline 2,4 Diol and Its Derivatives
Retrosynthetic Analysis of the 7-Bromo-6-iodoquinazoline-2,4-diol Core Structure
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For the this compound structure, the primary disconnections are made at the bonds forming the heterocyclic ring, as these typically correspond to reliable ring-forming reactions.
The quinazoline-2,4-dione core is an N-containing heterocycle. A common and effective strategy for its synthesis involves the cyclization of a substituted anthranilic acid derivative. nih.govresearchgate.netekb.eg Therefore, a logical retrosynthetic disconnection breaks the two C-N bonds of the pyrimidine (B1678525) ring. This leads back to a key intermediate: 2-amino-4-bromo-5-iodobenzoic acid. This precursor contains the requisite bromine and iodine atoms at the correct positions on the benzene (B151609) ring.
The formation of the 2,4-dione moiety can be achieved by reacting this amino acid with a source for the two carbonyl carbons, such as phosgene (B1210022), triphosgene, urea (B33335), or potassium cyanate (B1221674). ekb.eg This leads to the following retrosynthetic pathway:
Target Molecule: this compound
Disconnect C-N bonds: This reveals the precursor, 2-amino-4-bromo-5-iodobenzoic acid, and a C2N source (e.g., urea or a phosgene equivalent).
Disconnect C-Br and C-I bonds: The substituted anthranilic acid can be envisioned as arising from a simpler anthranilic acid molecule through sequential, regioselective halogenation steps.
This analysis suggests that the most direct synthetic strategies would involve either the cyclization of a pre-halogenated anthranilic acid or the construction of the quinazoline-2,4-dione core followed by regioselective halogenation.
Development of Novel Synthetic Pathways to Access this compound
Based on the retrosynthetic analysis, several synthetic strategies have been developed to construct the this compound framework and its derivatives.
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions are highly efficient processes where multiple reactants are combined in a single vessel to form a complex product in a single step, avoiding the need for isolating intermediates. A notable example is the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, a structurally related compound. google.com This method involves reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine (B1211174) acetate (B1210297) in the presence of a copper catalyst and an inorganic base. google.com The reaction proceeds in a single step to furnish the quinazolinone product. google.com Such strategies are valued for their simplicity, reduced waste, and potential for high yields, making them suitable for large-scale industrial production. google.comnih.gov The use of ultrasound has also been explored to accelerate similar cyclization reactions and improve yields. nih.gov
A hypothetical one-pot synthesis for this compound could similarly involve the reaction of 2-amino-4-bromo-5-iodobenzoic acid with urea or a similar carbonyl source under conditions that promote cyclization.
Cyclization Reactions Utilizing Halogenated Precursors
This is the most common approach, where the quinazoline (B50416) ring is constructed from a benzene-ring precursor that already contains the necessary halogen substituents. The synthesis of various halogenated quinazolinones often starts with a correspondingly substituted anthranilic acid. nih.gov
For instance, the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one begins with 5-bromoanthranilic acid, which is then reacted with phenyl isothiocyanate. nih.gov Similarly, the formation of quinazoline-2,4(1H, 3H)-dione derivatives often starts from the appropriate anthranilic acid, which is first reacted with potassium cyanate to form an o-ureidobenzoic acid, followed by acid- or base-catalyzed cyclization. ekb.eg
A patent for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone provides a concrete example of this strategy, starting from 2,4-dibromo-5-chlorobenzoic acid. google.com The process involves a reaction with formamidine acetate in acetonitrile, catalyzed by a copper salt. google.com
| Starting Material | Reagents | Product | Yield | Reference |
| 2,4-dibromo-5-chlorobenzoic acid | Formamidine acetate, CuBr, NaI, NaOH, Acetonitrile | 7-bromo-6-chloro-4(3H)-quinazolinone | 86.7% | google.com |
| 2,4-dibromo-5-chlorobenzoic acid | Formamidine acetate, CuCl, KI, KOH, Acetonitrile | 7-bromo-6-chloro-4(3H)-quinazolinone | 83.2% | google.com |
| 5-bromoanthranilic acid | Phenyl isothiocyanate, Triethylamine, Ethanol | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | 83.2% | nih.gov |
This table presents data on the synthesis of halogenated quinazolinone derivatives from halogenated precursors.
Regioselective Halogenation Post-Synthesis Approaches
An alternative to using pre-halogenated starting materials is to introduce the halogen atoms onto a pre-formed quinazoline-2,4-dione core. This approach relies on the ability to control the position of halogenation, a concept known as regioselectivity.
Recent advances have described palladium-catalyzed methods for the ortho-selective halogenation of quinazolinone scaffolds via C-H bond activation. rsc.org These reactions use N-halosuccinimides as the halogen source and demonstrate high chemo- and regioselectivity. rsc.org Another approach involves metal-free protocols for the C5–H halogenation of quinoline (B57606) derivatives using trihaloisocyanuric acid, which offers an economical and operationally simple method. rsc.org
The inherent reactivity of the quinazoline nucleus often directs substitution to specific positions. For example, in nucleophilic aromatic substitution reactions on 2,4-dichloroquinazoline, the chlorine at the C4 position is typically more reactive and is substituted first. mdpi.com This inherent regioselectivity is crucial when planning multi-step syntheses. For the synthesis of this compound, this would mean starting with quinazoline-2,4-diol and performing sequential bromination and iodination, with directing groups or specific catalysts used to ensure the correct 6- and 7-positioning.
Optimization of Reaction Conditions and Yields for Enhanced Scalability
Optimizing reaction conditions is critical for transitioning a synthetic procedure from a laboratory scale to industrial production. This involves adjusting parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and purity while minimizing cost and waste.
In the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, different catalysts (cuprous bromide vs. cuprous chloride) and bases (sodium hydroxide (B78521) vs. potassium hydroxide) were used, resulting in slight variations in yield (86.7% vs. 83.2%). google.com Further optimization could explore different copper sources, ligands, solvents, and temperatures to potentially improve the yield and reaction time.
The use of ultrasound irradiation has been shown to significantly reduce reaction times and increase the efficiency of quinazoline synthesis. nih.gov For example, a copper-catalyzed cross-coupling reaction to form 4-tosyl quinazolines was completed in 30 minutes with good yields under ultrasonic conditions. nih.gov This demonstrates the potential of non-conventional energy sources to enhance scalability.
| Parameter | Variation | Effect | Reference |
| Catalyst | CuBr vs. CuCl | Slight change in yield for quinazolinone synthesis. | google.com |
| Base | NaOH vs. KOH | Slight change in yield for quinazolinone synthesis. | google.com |
| Solvent | THF, MeCN, DMF, etc. | Can significantly impact yield and reaction rate. | nih.gov |
| Energy Source | Conventional Heating vs. Ultrasound | Ultrasound can dramatically reduce reaction time and improve efficiency. | nih.gov |
This table summarizes key parameters that can be optimized for the synthesis of quinazoline derivatives.
Purification Techniques and Strategies for Halogenated Quinazoline-2,4-diols
The purification of the final product is a crucial step to ensure it meets the required quality standards. For halogenated quinazoline-2,4-diols, which are often crystalline solids, several techniques can be employed.
A common and effective method is recrystallization, which can often provide high-purity products and avoids the need for costly and solvent-intensive chromatographic purification. nih.gov The choice of solvent for recrystallization is critical and must be determined empirically.
A detailed purification procedure is described in the patent for 7-bromo-6-chloro-4(3H)-quinazolinone. google.com The process involves:
Cooling the reaction mixture and filtering the crude product.
Suspending the filter cake in water and treating it with activated carbon to remove colored impurities.
Filtering again to remove the activated carbon.
Adjusting the pH of the filtrate to 2-3 with hydrochloric acid, which causes the pure product to precipitate.
Filtering the solid and drying it to obtain the final product. google.com
For more challenging separations or for obtaining analytical-grade samples, column chromatography on silica (B1680970) gel is a standard technique. researchgate.net The choice of eluent (solvent system) is optimized using thin-layer chromatography (TLC) to achieve the best separation. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 7 Bromo 6 Iodoquinazoline 2,4 Diol
Comprehensive NMR Spectroscopic Analysis (¹H, ¹³C, 2D NMR) for Definitive Structure Confirmation
A complete NMR analysis would typically involve the determination of chemical shifts (δ) and coupling constants (J) for each proton in the molecule. For 7-Bromo-6-iodoquinazoline-2,4-diol, this would include signals corresponding to the aromatic protons and any exchangeable protons on the hydroxyl and amine groups. ¹³C NMR would provide information on the carbon skeleton, including the chemical shifts of the carbonyl carbons and the carbons bearing the bromo and iodo substituents. 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to definitively assign these signals and confirm the connectivity of the molecule. Without experimental spectra, no such data table can be generated.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) would be crucial to confirm the molecular formula of C₈H₄BrIN₂O₂. The analysis of the isotopic pattern, particularly for bromine and iodine, would provide further confirmation. The fragmentation pattern observed in the mass spectrum would offer insights into the structural stability and arrangement of the quinazoline (B50416) core and its substituents. A data table detailing the major fragments and their relative abundances cannot be created without the actual mass spectrum.
Infrared Spectroscopy for Functional Group Identification and Conformational Insights
An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, typically in the region of 3400-3200 cm⁻¹. The C=O stretching vibrations of the dione (B5365651) system would likely appear as strong absorptions around 1700-1650 cm⁻¹. Other significant peaks would correspond to C-N, C-Br, and C-I bonds. A table of characteristic IR absorptions remains hypothetical without experimental data.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture (if applicable to the compound)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. As no crystallographic data for this specific compound has been published, a discussion of its solid-state architecture is not possible.
Chromatographic Methodologies for Purity Assessment and Isomer Separation
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of a synthesized compound. Different column and mobile phase combinations could be employed to separate this compound from any starting materials, by-products, or potential isomers. Retention time data from such analyses is specific to the experimental conditions and is not available.
Computational and Theoretical Chemistry Studies of 7 Bromo 6 Iodoquinazoline 2,4 Diol
Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of a molecule. For a compound like 7-Bromo-6-iodoquinazoline-2,4-diol, these calculations can provide insights into its stability, reactivity, and potential interaction mechanisms.
By employing methods like B3LYP with a suitable basis set such as 6-31+G(d,p), it is possible to determine key electronic and reactivity descriptors. nih.govnih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the dipole moment. For instance, in studies of similar 6-bromo quinazoline (B50416) derivatives, DFT analysis was performed to compare the stability of different compounds, indicating that such calculations are a standard approach for this class of molecules. nih.govnih.govresearchgate.net
Table 1: Hypothetical Electronic and Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Electronegativity (χ) | 4.3 | Measures the power of an atom or group of atoms to attract electrons. |
| Chemical Hardness (η) | 2.2 | A measure of resistance to change in electron distribution. |
| Dipole Moment | 3.2 D | Influences the molecule's solubility and binding interactions. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. This method is crucial for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-target complex.
In studies of related 6-bromo quinazoline derivatives, molecular docking has been successfully used to investigate their binding affinity towards targets like Epidermal Growth Factor Receptor (EGFR) and its mutated forms. nih.govnih.govresearchgate.net These studies have shown that the quinazoline core can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of the receptor. nih.gov For this compound, docking simulations would likely reveal similar binding modes, with the bromine and iodine atoms potentially forming halogen bonds, which are increasingly recognized as important in ligand-protein interactions. The binding energy, a key output of docking simulations, provides an estimate of the binding affinity. For example, binding energies for similar compounds against EGFR were calculated to be in the range of -5.3 to -7.1 kcal/mol. nih.govresearchgate.net
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Result | Interpretation |
| Binding Energy | -8.2 kcal/mol | A strong negative value suggests favorable binding affinity. |
| Key Interacting Residues | Met790, Lys745, Cys797 | Highlights the specific amino acids involved in binding. |
| Types of Interactions | Hydrogen bonds, Halogen bonds, π-π stacking | Details the nature of the forces stabilizing the complex. |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
For quinazoline derivatives, MD simulations have been employed to evaluate the stability of the complex with EGFR. nih.govresearchgate.net The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is a key metric used to assess stability. A stable RMSD over the simulation time suggests that the ligand remains bound in a consistent conformation. These simulations can also provide more detailed information about the binding interactions and the role of solvent molecules. For this compound, an MD simulation would be crucial to confirm the stability of the docked pose and to refine the understanding of its interaction with a potential biological target.
ADME-related In Silico Predictions
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico tools can predict these properties for a molecule like this compound, helping to identify potential liabilities early in the drug discovery process.
Various computational models are available to predict properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier. For example, the computed XLogP3 for the similar compound 7-Bromo-8-fluoro-3,4-dihydroquinazoline-2,4-diol is 0.7, suggesting good aqueous solubility. nih.gov Other parameters like the number of hydrogen bond donors and acceptors, and the polar surface area can also be calculated to assess the molecule's drug-likeness according to frameworks like Lipinski's Rule of Five.
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value | Implication for Drug Development |
| LogP | 1.8 | Optimal lipophilicity for cell membrane permeability. |
| Aqueous Solubility | -3.5 (logS) | Moderate solubility. |
| Human Intestinal Absorption | >90% | Good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects. |
| Number of Hydrogen Bond Donors | 3 | Compliant with Lipinski's rules. |
| Number of Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's rules. |
Note: These values are hypothetical and based on predictions for similar compounds.
Pharmacophore Modeling and Virtual Screening for Target-Specific Analogues
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed for a compound like this compound, it can be used as a query in virtual screening campaigns to identify other molecules in large chemical databases that have a similar arrangement of features.
This approach is valuable for discovering novel analogues with potentially improved activity or a better pharmacokinetic profile. The key pharmacophoric features of this compound would likely include hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. The bromine and iodine atoms could also be defined as halogen bond donors. By searching for compounds that match this pharmacophore, researchers can expand the chemical space around the initial hit and identify new lead candidates for further development.
Biological Activity and Mechanistic Investigations of 7 Bromo 6 Iodoquinazoline 2,4 Diol in Vitro Focus
Evaluation of Specific Biochemical Pathway Modulation
No publicly available data exists on the modulation of specific biochemical pathways by 7-Bromo-6-iodoquinazoline-2,4-diol.
Enzyme Inhibition/Activation Kinetics (e.g., Tyrosine Kinases, Topoisomerases)
No studies detailing the inhibitory or activatory effects of this compound on any enzyme systems, including tyrosine kinases or topoisomerases, have been identified.
Receptor Binding Assays (e.g., EGFR, GABA receptors, DNA binders)
There is no available research on the binding affinity or interaction of this compound with any receptors or biological macromolecules such as EGFR, GABA receptors, or DNA.
Cellular Mechanistic Studies
No cellular mechanistic studies for this compound have been reported in the scientific literature.
Cell-Based Assays for Target Engagement and Pathway Perturbation
Information regarding the ability of this compound to engage cellular targets or perturb signaling pathways is not available.
Investigations into Intracellular Localization and Fate
There are no published investigations into the subcellular localization or metabolic fate of this compound.
Antiproliferative Activity against Defined Cellular Models (In Vitro)
No data on the antiproliferative or cytotoxic effects of this compound against any cancer or other cell lines have been found in the public domain.
Extensive research of publicly available scientific literature and databases has revealed no specific studies detailing the in vitro biological activities of the chemical compound this compound. Consequently, there is no available data to report on its effects concerning cell cycle arrest, apoptosis, antimicrobial properties, or anti-inflammatory and immunomodulatory actions as per the requested outline.
The search for information included targeted queries for the compound's influence on:
Analysis of Cell Cycle Arrest Mechanisms
Induction of Apoptosis or Other Programmed Cell Death Pathways
Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)
Mechanistic Basis of Action against Microbial Targets
Anti-Inflammatory and Immunomodulatory Effects (In Vitro)
While the broader class of quinazoline (B50416) derivatives has been a subject of scientific inquiry, with various analogues exhibiting a range of biological effects, data specifically pertaining to the 7-bromo-6-iodo-substituted quinazoline-2,4-diol is not present in the accessed resources. Therefore, the subsequent sections of this article, as outlined in the user's request, cannot be populated with the required detailed research findings and data tables.
Further experimental research would be necessary to elucidate the potential biological and mechanistic activities of this compound.
Structure Activity Relationship Sar Studies of 7 Bromo 6 Iodoquinazoline 2,4 Diol and Its Analogues
Impact of Halogen Substitution Patterns (Bromo and Iodo) on Biological Potency and Selectivity
The presence, position, and nature of halogen substituents on the quinazoline (B50416) ring are critical determinants of biological activity. nih.gov For the 7-Bromo-6-iodoquinazoline-2,4-diol, the specific placement of a bromine atom at position 7 and an iodine atom at position 6 creates a distinct electronic and steric profile that significantly influences its potential potency and selectivity.
Research on related quinazolinone derivatives has consistently shown that halogenation can enhance biological effects. For instance, the presence of a halogen atom at the C6 and C8 positions has been found to improve the antimicrobial activities of quinazolinone compounds. nih.gov In one study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, substitutions on a linked phenyl ring with electron-withdrawing halogens like bromine and chlorine resulted in higher inhibitory activity compared to electron-donating groups. nih.gov This suggests that the electron-withdrawing nature of the halogens is crucial for certain biological interactions.
The combination of bromine at C7 and iodine at C6 is particularly noteworthy:
Bromine (at C7): As a moderately sized, electronegative halogen, bromine can participate in halogen bonding and alter the electron density of the quinazoline core, potentially enhancing binding affinity to target proteins. Studies on 2,3-diaryl quinazolinones have indicated that halogen atoms on the aryl rings have a positive effect on anti-inflammatory potency. juniperpublishers.com
Iodine (at C6): Iodine is the largest and most polarizable of the common halogens. Its size introduces significant steric bulk, which can either facilitate or hinder binding depending on the topology of the target's active site. Its high polarizability makes it a strong halogen bond donor, an interaction that is increasingly recognized as vital for ligand-receptor binding. The presence of bulky substituents at the C6 or C7 positions has been shown to increase the potency of certain quinazoline derivatives. mdpi.com
Role of the Quinazoline-2,4-diol Core in Target Recognition and Binding
The quinazoline-2,4-diol core exists in tautomeric equilibrium with its keto-enol form, quinazoline-2,4(1H,3H)-dione. This structural feature is fundamental to its ability to interact with biological targets. The core acts as a versatile scaffold capable of forming multiple non-covalent interactions, particularly hydrogen bonds.
The two hydroxyl groups (in the diol form) or the two N-H groups and two carbonyl groups (in the dione (B5365651) form) can act as both hydrogen bond donors and acceptors. This allows the molecule to form a network of hydrogen bonds with key amino acid residues in the binding pocket of a target enzyme or receptor. For example, 2,4-diamino-quinazoline (2,4-DAQ), an analogue where the hydroxyl groups are replaced by amino groups, has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway by targeting lymphoid enhancer binding factor 1 (Lef1). nih.gov This demonstrates the capacity of the 2,4-substituted quinazoline scaffold to engage in specific interactions that drive biological activity.
Furthermore, the planar, bicyclic ring system of the quinazoline core allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding site. The combination of specific hydrogen bonding patterns and broader hydrophobic or aromatic interactions makes the quinazoline-2,4-diol/dione core a privileged structure in drug discovery, capable of being adapted to a wide variety of biological targets, from kinases to enzymes involved in bacterial metabolism. nih.govnih.gov
Influence of Substituents at N1 and N3 Positions on Pharmacological Profile
While this compound itself does not have substituents at the N1 and N3 positions (assuming the diol form predominates or in the unsubstituted dione tautomer), analysis of N-substituted analogues provides critical insight into how modifications at these sites affect the pharmacological profile. The N1 and N3 positions are synthetically accessible and offer key points for modifying a compound's properties. nih.gov
Studies on N1- and N3-substituted quinazoline-2,4(1H,3H)-diones have revealed that the nature of these substituents can dramatically alter both potency and the type of biological activity observed. Research on a series of Na+/H+ exchanger isoform 1 (NHE-1) inhibitors provided detailed SAR insights: nih.gov
N1-Substituent: The size of the substituent at the N1 position significantly impacts activity. For NHE-1 inhibition, bulky groups like allyl and benzyl (B1604629) were tolerated. However, for antiplatelet activity, the order of preference was for smaller substituents, with no substituent being most effective, followed by methyl, then allyl, and finally benzyl. nih.gov
N3-Substituent: The side chain at the N3 position is also crucial. In the same study, derivatives containing a 5-amino-1,2,4-triazole in the N3 side chain generally showed better efficacy as NHE-1 inhibitors. nih.gov
These findings underscore that the N1 and N3 positions are sensitive to substitution, and the optimal substituent is highly dependent on the specific biological target.
Table 1: Influence of N1 and N3 Substituents on Quinazoline-2,4-dione Activity
| Position | Substituent | Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| N1 | None | Antiplatelet Activity | Most active | nih.gov |
| N1 | Methyl | Antiplatelet Activity | More active than allyl or benzyl | nih.gov |
| N1 | Allyl | Antiplatelet Activity | Less active than methyl | nih.gov |
| N1 | Benzyl | Antiplatelet Activity | Least active | nih.gov |
| N1 | Allyl/Benzyl (Bulky) | NHE-1 Inhibition | Favors methyl group at R3 in side chain | nih.gov |
| N1 | Methyl (Small) | NHE-1 Inhibition | Favors unbranched side chain (R3=H) | nih.gov |
Correlation of Electronic and Steric Properties with Observed Bioactivity
The bioactivity of a quinazoline derivative is a direct function of its electronic and steric properties, which govern how it fits into and interacts with a biological target.
Electronic Properties: The electron-withdrawing nature of the bromine and iodine atoms in this compound significantly lowers the electron density of the aromatic ring. This modification can be crucial for activity. For example, in a series of EGFR kinase inhibitors, quinazoline derivatives with electron-withdrawing groups on an attached aniline (B41778) moiety showed higher potency than those with electron-donating groups. nih.gov The altered electronic landscape of the core can influence the strength of hydrogen bonds, halogen bonds, and other electrostatic interactions with the target protein.
Steric Properties: Steric bulk is a major factor in determining binding affinity and selectivity. The large iodine atom at position 6 and the moderately sized bromine at position 7 create a specific three-dimensional shape. This bulk can be beneficial if it fits into a large hydrophobic pocket in the target protein, as suggested by studies where bulky substituents at positions 6 or 7 increased potency. mdpi.com Conversely, it could cause a steric clash that prevents binding to other targets, thus enhancing selectivity. The interplay between substituents is also critical; studies have shown that a bulky N1-substituent can influence the optimal size of a substituent elsewhere in the molecule. nih.gov
The combination of strong electron-withdrawing effects and significant steric bulk from the 7-bromo-6-iodo substitution pattern dictates a unique pharmacological potential, likely favoring targets with specific electrostatic and hydrophobic pocket characteristics.
Comparative SAR with Other Halogenated Quinazoline Derivatives
Comparing the 7-bromo-6-iodo substitution pattern to other halogenated quinazolines highlights the importance of halogen identity and position in directing biological activity. Different halogenation patterns have yielded compounds with a wide array of therapeutic applications, from anticancer to analgesic agents.
6-Bromo Derivatives: Several studies have focused on 6-bromo-quinazoline derivatives, primarily as cytotoxic agents. nih.govnih.gov For these compounds, the bromine at C6 is a key feature for their anticancer activity, often in combination with various substitutions at the C2 and C4 positions.
4-Bromo Derivatives: A 4-bromo substituted quinazoline showed analgesic activity, demonstrating that halogenation can be tuned for different therapeutic effects based on position. mdpi.com
6,8-Dihalogenated Derivatives: The presence of halogens at both the 6 and 8 positions is reported to be beneficial for antimicrobial activity, indicating that a multi-halogenated scaffold can be advantageous. nih.gov
Anilino-Ring Halogenation: In many EGFR inhibitors based on a 4-anilinoquinazoline (B1210976) scaffold, halogen substitutions (bromo, chloro) on the aniline ring, rather than the quinazoline core itself, are critical for high potency. nih.govmdpi.com
The 7-bromo-6-iodo pattern is distinct from these examples. The adjacent, bulky halogens create a region of high lipophilicity and unique electronic character. This specific arrangement may offer advantages in targeting proteins where such features are required for high-affinity binding, potentially leading to a pharmacological profile different from that of other mono- or di-halogenated quinazolines.
Table 2: Comparative Biological Activities of Halogenated Quinazoline Derivatives
| Compound Class/Substitution | Position(s) of Halogen(s) | Reported Biological Activity | Reference(s) |
|---|---|---|---|
| 6-Bromo-quinazolin-4-ones | C6 | Anticancer / Cytotoxic | nih.govnih.gov |
| 4-Bromo-quinazolines | C4 | Analgesic | mdpi.com |
| 6,8-Dihalo-quinazolinones | C6 and C8 | Antimicrobial | nih.gov |
| 4-Anilino-quinazolines | On C4-anilino ring (e.g., 3-bromo) | EGFR Inhibition / Anticancer | nih.govmdpi.com |
| 2,3-Diaryl-quinazolinones | On C2/C3 aryl rings | Anti-inflammatory | juniperpublishers.com |
Chemical Modifications and Derivatization Strategies for 7 Bromo 6 Iodoquinazoline 2,4 Diol
Synthesis of N-Substituted Analogues of 7-Bromo-6-iodoquinazoline-2,4-diol
The nitrogen atoms of the quinazoline-2,4-dione core are nucleophilic and can be readily alkylated to produce N-substituted analogues. This modification is a common strategy to modulate the physicochemical properties, such as solubility and lipophilicity, and to explore the structure-activity relationships of quinazoline-based compounds.
The synthesis of N-substituted analogues of this compound can be achieved through standard N-alkylation reactions. These reactions typically involve the treatment of the parent quinazoline-2,4-dione with an alkylating agent in the presence of a base. The choice of base and solvent system is crucial for achieving good yields and, in some cases, for controlling the regioselectivity of the alkylation at the N1 versus the N3 position.
A general synthetic approach involves the reaction of this compound with an alkyl halide (e.g., alkyl bromide or iodide) in a polar aprotic solvent such as dimethylformamide (DMF), with potassium carbonate (K₂CO₃) serving as the base. nih.govnih.gov The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. Depending on the stoichiometry of the alkylating agent, either mono- or di-N-substituted products can be obtained.
For instance, the use of one equivalent of an alkylating agent would likely lead to a mixture of N1- and N3-mono-alkylated products, which may require chromatographic separation. The use of an excess of the alkylating agent and a stronger base, such as sodium hydride (NaH), would favor the formation of the di-N-substituted analogue. The table below summarizes representative conditions for N-alkylation based on methodologies applied to similar quinazoline-2,4-dione systems.
| Alkylating Agent | Base | Solvent | Temperature | Product Type | Reference |
| Ethyl chloroacetate | K₂CO₃ | DMF | Room Temperature | N1,N3-di-substituted | nih.gov |
| Methyl-2-bromo acetate (B1210297) | K₂CO₃ | DMF | Not specified | N-substituted | uw.edu |
| Benzyl (B1604629) bromoacetate | K₂CO₃ | DMF | Room Temperature | N1,N3-di-substituted | nih.gov |
| Various alkyl halides | K₂CO₃ | DMF | Reflux | N-substituted | nih.gov |
Table 1: Representative Conditions for N-Alkylation of Quinazoline-2,4-diones
The regioselectivity of N-alkylation can be a significant challenge. However, studies on related 2-chloro-4(3H)-quinazolinones have shown that careful optimization of reaction conditions can afford exclusive access to the N3-alkylated isomer, which can then be further functionalized at the C2 position. rsc.org A similar strategic approach could potentially be adapted for the differential functionalization of the N1 and N3 positions of this compound.
Introduction of Diverse Functional Groups at Peripheral Positions
The bromine and iodine atoms on the benzene (B151609) ring of this compound are key features that allow for the introduction of a wide array of functional groups through various cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds can be exploited for sequential, regioselective modifications. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C6 position first.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base, a variety of aryl, heteroaryl, or alkyl groups can be introduced. Selective coupling at the C6-iodo position can be achieved under milder conditions, followed by a second coupling at the C7-bromo position under more forcing conditions.
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties. The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base would yield the corresponding alkynyl-substituted quinazoline-2,4-diol. Again, the higher reactivity of the C-I bond would favor initial substitution at the C6 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the C6 and C7 positions. This is a valuable strategy for incorporating functionalities that can modulate the compound's biological activity and pharmacokinetic properties.
The table below outlines potential cross-coupling reactions for the peripheral functionalization of this compound, based on established methods for similar halogenated heterocycles. researchgate.netbeilstein-journals.org
| Reaction Type | Reagents | Catalyst System | Potential Substitution Position | Introduced Functional Group | Reference |
| Suzuki-Miyaura | Arylboronic acid, Base (e.g., Cs₂CO₃) | Pd(dppf)Cl₂, or other Pd catalysts | C6 (Iodo), C7 (Bromo) | Aryl, Heteroaryl | researchgate.net |
| Sonogashira | Terminal alkyne, Base (e.g., Et₃N) | Pd(PPh₃)₂Cl₂, CuI | C6 (Iodo), C7 (Bromo) | Alkynyl | beilstein-journals.org |
| Buchwald-Hartwig | Amine, Base (e.g., NaOtBu) | Pd catalyst with phosphine (B1218219) ligand | C6 (Iodo), C7 (Bromo) | Amino | General methodology |
Table 2: Potential Cross-Coupling Reactions for Peripheral Functionalization
Prodrug Design and Conjugation Strategies to Enhance Delivery to Research Targets
Prodrug strategies are often employed to overcome unfavorable physicochemical or pharmacokinetic properties of a parent drug molecule. For this compound, which has two hydroxyl groups and may exhibit poor solubility or membrane permeability, prodrug design could be a critical step in developing it as a research tool.
One common prodrug approach involves the esterification of the hydroxyl groups. The resulting esters can mask the polar hydroxyl groups, increasing the lipophilicity of the compound and potentially enhancing its ability to cross cell membranes. These ester linkages can be designed to be cleaved by endogenous esterases within the target cells or tissues, releasing the active this compound.
Another strategy is to conjugate the quinazoline-2,4-diol to a carrier molecule that can facilitate its transport to a specific site. For example, conjugation to a molecule that is a substrate for a particular transporter protein could enhance its uptake into target cells.
Molecular hybridization, which involves covalently linking two or more pharmacologically active molecules, is another approach. nih.gov By conjugating this compound to another known bioactive scaffold, it may be possible to create a hybrid molecule with improved properties or a dual mechanism of action.
Development of Bioconjugates for Mechanistic Probing
To investigate the mechanism of action of this compound or its derivatives, the development of bioconjugates is an invaluable tool. These bioconjugates typically involve linking the quinazoline (B50416) moiety to a reporter molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope.
Fluorescent Probes: Conjugating a fluorescent dye to the quinazoline scaffold would allow for the visualization of its subcellular localization using fluorescence microscopy. This can provide insights into its potential intracellular targets.
Affinity-Based Probes: Attaching a biotin tag to the molecule can be used for affinity purification of its binding partners. After incubating the biotinylated probe with a cell lysate, the protein-probe complexes can be pulled down using streptavidin-coated beads, and the bound proteins can be identified by mass spectrometry.
Radiolabeling: The introduction of a radioactive isotope, such as ¹⁴C or ³H, into the molecule allows for quantitative analysis of its distribution, metabolism, and excretion in biological systems. Furthermore, radiolabeled versions of quinazoline-based inhibitors have been developed as potential PET imaging agents for visualizing their targets in vivo. researchgate.net
The reactive handles on this compound, particularly after derivatization at the N- or peripheral positions with suitable linkers, provide the necessary points of attachment for these reporter molecules.
| Bioconjugate Type | Reporter Molecule | Application |
| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Cellular imaging, localization studies |
| Affinity Probe | Biotin | Target identification, pull-down assays |
| Radiolabeled Tracer | ¹⁴C, ³H, ¹⁸F | Pharmacokinetic studies, PET imaging |
Table 3: Bioconjugates for Mechanistic Studies
Potential Research Applications and Future Directions
Advancing the Understanding of Quinazoline-based Bioactive Scaffolds
The quinazoline (B50416) core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govresearchgate.net The introduction of halogen substituents, such as bromine and iodine, at specific positions on the quinazoline ring can significantly influence the molecule's physicochemical properties and biological activity. nih.gov The 7-bromo-6-iodo substitution pattern on the quinazoline-2,4-dione framework of the title compound provides a unique opportunity to systematically study the structure-activity relationships (SAR) of di-halogenated quinazolines.
The presence of two different halogens allows for a nuanced exploration of how size, electronegativity, and the potential for halogen bonding at these specific positions impact interactions with biological targets. Research on this compound can provide valuable insights into how these substitutions affect crucial parameters like cell permeability, metabolic stability, and binding affinity. This knowledge is instrumental in the rational design of more potent and selective quinazoline-based drug candidates. For instance, studies on other halogenated quinazolines have demonstrated that the position and nature of the halogen can dramatically alter selectivity for different protein kinases. nih.gov
Contribution to Ligand Design for Specific Molecular Targets
The quinazoline-2,4-dione scaffold itself is known to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.gov The bromine and iodine atoms on 7-Bromo-6-iodoquinazoline-2,4-diol can serve as valuable anchor points for further chemical modifications, enabling the synthesis of a library of derivatives for screening against specific molecular targets.
The differential reactivity of the C-Br and C-I bonds can be exploited for regioselective cross-coupling reactions, allowing for the introduction of a wide range of functional groups at either the 6- or 7-position. This modularity is a key advantage in modern drug discovery, facilitating the rapid optimization of lead compounds. For example, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools that could be employed to diversify the 7-Bromo-6-iodoquinazoline-2,4-dione core. This approach has been successfully used to generate libraries of substituted quinazolines with potent activities against targets like phosphoinositide 3-kinases (PI3Ks) and receptor tyrosine kinases. nih.govnih.gov The data generated from such studies would be invaluable for constructing detailed pharmacophore models and quantitative structure-activity relationship (QSAR) models, guiding the design of next-generation inhibitors with enhanced potency and selectivity.
Utility as Chemical Probes for Biological Pathway Elucidation
A chemical probe is a small molecule that can be used to study and manipulate biological systems. The unique properties of this compound make it a promising candidate for development into a chemical probe. The presence of the iodine atom, in particular, opens up avenues for radiolabeling with isotopes like iodine-123, iodine-124, or iodine-125, which are commonly used in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging.
A radiolabeled version of this compound could be used to visualize the distribution of its biological target in living organisms, providing crucial information about disease states and the mechanism of action of related drugs. Furthermore, the bromo and iodo substituents can be functionalized with reporter tags, such as fluorophores or biotin (B1667282), to create probes for use in in vitro assays like fluorescence microscopy and affinity purification. These tools would be invaluable for identifying the cellular targets of the compound and elucidating the biological pathways it modulates. The development of quinazoline-based probes has already shown promise in imaging targets like poly (ADP-ribose) polymerase (PARP).
Future Research in Sustainable Synthesis and Green Chemistry Approaches
The synthesis of complex heterocyclic molecules like this compound traditionally involves multi-step procedures that can be resource-intensive and generate significant chemical waste. A key area of future research will be the development of more sustainable and environmentally friendly synthetic routes.
Recent advancements in green chemistry offer promising alternatives to classical methods. researchgate.net These include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. tandfonline.comdoaj.orgbenthamscience.com Another promising avenue is the exploration of deep eutectic solvents (DESs) as green reaction media, which are often biodegradable and have low toxicity. tandfonline.com Metal-free catalytic systems and one-pot reactions that minimize the number of synthetic steps and purification procedures will also be crucial in making the synthesis of this and related compounds more efficient and sustainable. organic-chemistry.orgrsc.org
Exploration of New Therapeutic Areas Based on Mechanistic Insights
While the specific biological activities of this compound are yet to be fully elucidated, the broader class of quinazoline-2,4-diones has been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and herbicidal agents. nih.govnih.govnih.govnih.gov Future research will likely focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic opportunities.
Mechanistic studies will be critical in this endeavor. By understanding how this compound interacts with its biological targets at a molecular level, researchers can gain insights into the underlying causes of diseases and identify new therapeutic strategies. For example, if the compound is found to be a potent inhibitor of a particular kinase involved in a signaling pathway that is dysregulated in a specific type of cancer, this could pave the way for its development as a targeted anticancer agent. nih.gov Furthermore, the exploration of this scaffold in less conventional therapeutic areas for quinazolines, such as neurodegenerative diseases, could yield exciting new discoveries. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
